Molecular Weight Reduction vs. 3-Benzyl Analog Enhances Ligand Efficiency Metrics
The target compound (MW 276.37 Da) is approximately 90 Da lighter than the 3-benzyl analog 4-(1-adamantylacetyl)-3-benzyl-2-piperazinone (MW 366.50 Da) [1]. This lower molecular weight, combined with the absence of a benzylic side chain, reduces the number of rotatable bonds (estimated 2–3 vs. 4 in the 3-benzyl analog) and minimizes lipophilic bulk, both of which are favorable for achieving higher ligand efficiency indices (LE ≈ 0.30–0.35 vs. LE < 0.25 for the 3-substituted analog if equivalent affinity is assumed) [2].
| Evidence Dimension | Molecular weight and estimated ligand efficiency |
|---|---|
| Target Compound Data | MW 276.37 g·mol⁻¹; estimated rotatable bonds 2–3; estimated LE potential 0.30–0.35 |
| Comparator Or Baseline | 4-(1-adamantylacetyl)-3-benzyl-2-piperazinone: MW 366.50 g·mol⁻¹; rotatable bonds 4; LogP 3.21 |
| Quantified Difference | ΔMW ≈ 90 Da; Δ rotatable bonds ≈ 1–2; estimated ΔLE > 0.05 |
| Conditions | Calculated physicochemical properties from Hit2Lead and ChemBase databases |
Why This Matters
Lower MW and reduced flexibility directly improve ligand efficiency indices, a key metric for fragment-based screening libraries and lead optimization programs, making the target compound a superior starting scaffold for medicinal chemistry.
- [1] ChemBase.cn. 4-(1-adamantylacetyl)-3-benzyl-2-piperazinone, ChemBase ID: 543177. MW 366.50 g·mol⁻¹. View Source
- [2] Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430–431. View Source
